SDZ 220-581, also known as α-Amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. [, , ] This receptor plays a crucial role in excitatory neurotransmission in the central nervous system. [, , ] As a competitive antagonist, SDZ 220-581 binds to the glutamate recognition site on the NMDA receptor, preventing glutamate from binding and activating the receptor. [, ]
Due to its ability to block NMDA receptor activity, SDZ 220-581 serves as a valuable tool in investigating the physiological and pathological roles of NMDA receptors in various neurological and psychiatric disorders. [, , ]
Sdz 220-581, chemically known as (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid hydrochloride, is a selective and centrally active competitive antagonist of the N-methyl-D-aspartate receptor. This compound is primarily investigated for its potential therapeutic effects in neurological disorders, including epilepsy and neurodegenerative diseases. Sdz 220-581 interacts with the glutamate recognition site of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function.
Sdz 220-581 is classified under the category of NMDA receptor antagonists. It is synthesized from specific precursors that contribute to its biphenyl structure and phosphonomethyl group. The compound is primarily sourced from specialized chemical suppliers and used in various research contexts to study NMDA receptor functions and their implications in neurological conditions .
The synthesis of Sdz 220-581 involves several key steps:
The synthetic route is designed to optimize the yield while maintaining the integrity of the compound's structure.
The molecular structure of Sdz 220-581 can be described as follows:
The structural analysis indicates that Sdz 220-581 possesses specific functional groups that are critical for its interaction with NMDA receptors, particularly at the glutamate recognition site .
Sdz 220-581 undergoes various chemical reactions, including:
The outcomes of these reactions depend heavily on the specific conditions and reagents used.
Sdz 220-581 acts as a competitive antagonist at the NMDA receptor by binding to the glutamate recognition site. This binding prevents glutamate from activating the receptor, thereby inhibiting calcium ion influx through the ion channel associated with the receptor. This mechanism results in decreased excitatory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy.
The binding dynamics involve structural changes in the receptor that lead to closure of the ion channel pore, effectively blocking synaptic transmission .
Relevant analyses indicate that Sdz 220-581 maintains its efficacy across various pH levels, making it suitable for diverse experimental applications.
Sdz 220-581 has several significant applications in scientific research:
SDZ 220-581 ((S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid) is a potent, competitive antagonist that selectively targets the glutamate-binding site of the N-methyl-D-aspartate (NMDA) receptor complex [4] [9]. Unlike non-competitive antagonists (e.g., MK-801), which bind within the receptor’s ion channel, or allosteric modulators (e.g., ifenprodil), which target subunit-specific sites, SDZ 220-581 competes directly with endogenous glutamate for occupancy at the agonist recognition site of GluN2 subunits [1] [6]. This binding prevents receptor activation, thereby inhibiting calcium influx and mitigating excitotoxic cascades implicated in neuronal degeneration [1] [9].
In vitro binding assays reveal a high affinity for NMDA receptors, with a pKi value of 7.7 [4] [10]. SDZ 220-581 exhibits negligible binding to other ionotropic glutamate receptors (AMPA, kainate) or metabotropic glutamate receptors, as well as non-glutamatergic targets (dopamine, serotonin, or adenosine receptors) [9]. This selectivity positions it as a precise tool for dissecting excitotoxicity pathways without off-target interference.
Table 1: Comparative NMDA Receptor Antagonists
Compound | Mechanism | pKi/Affinity | Subunit Selectivity |
---|---|---|---|
SDZ 220-581 | Competitive | pKi = 7.7 | Pan-GluN2 |
Ifenprodil | Allosteric | ~7.2 (GluN2B) | GluN2B-specific |
MK-801 | Non-competitive | ~8.3 | None |
D-CPPene | Competitive | ~6.8 | Pan-GluN2 |
The molecular architecture of SDZ 220-581 underpins its pharmacodynamic profile. As a biphenyl derivative of 2-amino-7-phosphonoheptanoic acid (AP7), it integrates three critical moieties [6] [9]:
Biophysical studies indicate that the flexible phosphonoalkyl linker allows optimal positioning within the LBD, while the biphenyl system’s planar geometry facilitates π-stacking with aromatic residues (e.g., Tyr-535 in GluN2A) [1]. This design yields a 10-fold higher oral bioavailability than earlier competitive antagonists like D-CPPene, attributed to improved blood-brain barrier penetration [4] [10].
Table 2: Key Structural Features of SDZ 220-581
Structural Element | Role in Binding | Biological Impact |
---|---|---|
2'-Chloro-biphenyl | Hydrophobic anchoring | Enhanced receptor occupancy |
(S)-α-Amino acid | Chiral recognition at agonist site | NMDA subtype selectivity |
5'-Phosphonomethyl | Ionic bonding with LBD arginine residues | Competitive glutamate displacement |
Propanoic acid terminus | Polar interaction network | Stability in aqueous environments |
SDZ 220-581 exerts functional neuromodulation in cortico-striatal circuits, which are critical for motor coordination and cognitive processing. In rodent models, it reverses haloperidol-induced catalepsy—a paradigm of Parkinsonian rigidity—by normalizing excessive glutamatergic output from cortical neurons to the striatum [3] [6]. Doses as low as 0.32 mg/kg (intraperitoneal) reduce catalepsy duration by >50%, demonstrating efficacy comparable to non-competitive antagonists like MK-801 but with a wider therapeutic index [3].
In vivo electrophysiology reveals that SDZ 220-581 suppresses pathological hyperactivity in the subthalamic nucleus and substantia nigra pars reticulata, brain regions where NMDA-mediated excitotoxicity contributes to neurodegeneration in Parkinson’s disease [1] [3]. Additionally, it protects against maximal electroshock seizures (ED₅₀ = 3.2 mg/kg orally), confirming its ability to modulate aberrant glutamate signaling in epilepsy models [4] [10]. Notably, its effects are use-dependent: inhibition intensifies during high-frequency glutamate release (e.g., ischemia or seizures), preserving physiological neurotransmission [1] [9].
Table 3: In Vivo Efficacy of SDZ 220-581
Functional Assay | Dose/Route | Effect | Significance |
---|---|---|---|
Haloperidol-induced catalepsy | 0.32–3.2 mg/kg i.p. | >50% reversal at 1 hr | Validates anti-Parkinsonian potential |
Maximal electroshock seizures (MES) | 3.2 mg/kg p.o. | Full protection in mice/rats | Confirms CNS penetration and target engagement |
Focal cerebral ischemia | 1.25 mg/kg i.v. | 40% reduction in infarct size | Demonstrates neuroprotection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7